2,2'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-nitrophenol)
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Overview
Description
2,2’-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-nitrophenol) is a complex organic compound characterized by its unique structure, which includes multiple nitro and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-nitrophenol) typically involves a multi-step process. One common method includes the nitration of phenol derivatives followed by a series of condensation reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and condensation processes. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2’-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-nitrophenol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
Scientific Research Applications
2,2’-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-nitrophenol) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,2’-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-nitrophenol) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro and hydroxyl groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenol: A simpler compound with similar nitro and hydroxyl groups.
Bisphenol A: Another compound with multiple hydroxyl groups but different structural features.
2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4,6-dimethylphenol): A structurally related compound with methyl groups instead of nitro groups.
Uniqueness
2,2’-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-nitrophenol) is unique due to its specific arrangement of nitro and hydroxyl groups, which confer distinct chemical and biological properties compared to similar compounds .
Properties
CAS No. |
59920-07-9 |
---|---|
Molecular Formula |
C20H15N3O9 |
Molecular Weight |
441.3 g/mol |
IUPAC Name |
2,4-bis[(2-hydroxy-5-nitrophenyl)methyl]-6-nitrophenol |
InChI |
InChI=1S/C20H15N3O9/c24-18-3-1-15(21(27)28)9-12(18)5-11-6-14(20(26)17(7-11)23(31)32)8-13-10-16(22(29)30)2-4-19(13)25/h1-4,6-7,9-10,24-26H,5,8H2 |
InChI Key |
NUVJOWNXFOATRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CC2=CC(=C(C(=C2)[N+](=O)[O-])O)CC3=C(C=CC(=C3)[N+](=O)[O-])O)O |
Origin of Product |
United States |
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